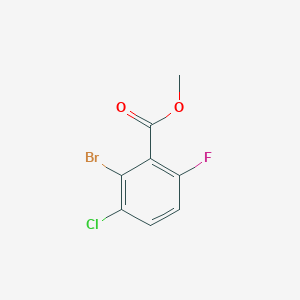

Methyl 2-bromo-3-chloro-6-fluorobenzoate

Description

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic compounds are a broad class of molecules that feature one or more halogen atoms directly attached to an aromatic ring. These compounds are of immense importance in various fields, including pharmaceuticals, agrochemicals, and materials science. The introduction of halogens can profoundly alter the physical, chemical, and biological properties of the parent aromatic molecule.

The carbon-halogen bond's nature varies depending on the halogen. The fluorine atom in Methyl 2-bromo-3-chloro-6-fluorobenzoate, being the most electronegative element, forms a strong, polarized bond with carbon. This often enhances metabolic stability and can influence binding affinity in biological systems. Chlorine and bromine are larger and less electronegative than fluorine, resulting in more polarizable and weaker carbon-halogen bonds. These bonds are often key reactive sites, particularly in transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of new functional groups. The presence of multiple, different halogens on the same aromatic ring, as seen in the title compound, offers the potential for selective, stepwise functionalization, a highly sought-after strategy in complex molecule synthesis. nih.govescholarship.org

Significance of Polyhalogenated Benzoates in Organic Synthesis

Polyhalogenated benzoates, including this compound, are versatile intermediates in organic synthesis. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The halogen atoms serve as handles for a wide array of chemical transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme-connect.de In polyhalogenated systems, the regioselectivity of these reactions is a critical aspect, often dictated by a combination of steric hindrance and the electronic nature of the carbon-halogen bond. Generally, the reactivity of carbon-halogen bonds in these couplings follows the order C-I > C-Br > C-Cl, allowing for selective reactions at one site while leaving others intact for subsequent transformations. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecular architectures from relatively simple, halogenated precursors.

While specific synthesis pathways for this compound are not extensively detailed in publicly available research, it is reasonably synthesized via the esterification of its corresponding carboxylic acid, 2-bromo-3-chloro-6-fluorobenzoic acid . azurewebsites.net The synthesis of this parent acid itself would likely involve a multi-step sequence starting from a simpler fluorinated aromatic compound, followed by sequential nitration, reduction, halogenation, and functional group interconversions, as seen in patented methods for structurally similar compounds like 2-bromo-6-fluorobenzoic acid and 2-bromo-3-fluorobenzoic acid. google.comgoogle.com

Overview of Research Trajectories for this compound Analogs

While dedicated research on this compound is not widely published, the research trajectories of its structural analogs provide valuable insights into its potential applications. Halogenated benzoates and other halogenated aromatics are frequently investigated for their biological activity and as key intermediates in drug discovery.

For instance, the "3-chloro-2-fluorophenyl" moiety, a substructure of the title compound, is a key component in a potent and orally active inhibitor of the Murine Double Minute 2 (MDM2) protein. acs.org The MDM2 protein is a critical negative regulator of the p53 tumor suppressor, and its inhibition is a promising strategy in cancer therapy. The specific halogenation pattern on the phenyl ring was found to be crucial for the compound's high binding affinity to MDM2. This highlights a significant research trajectory for analogs of this compound in medicinal chemistry, where the strategic placement of halogens can fine-tune the pharmacological properties of a molecule.

Furthermore, computational and in-silico studies on related halogenated benzoate (B1203000) derivatives, such as methyl 4-bromo-2-fluorobenzoate, are being conducted to evaluate their drug-like properties, potential biological targets, and toxicity profiles. researchgate.net These studies underscore the importance of understanding the structural and electronic properties of halogenated compounds in the rational design of new therapeutic agents. The diverse reactivity of the halogen atoms also makes these analogs valuable in the synthesis of libraries of compounds for high-throughput screening in the search for new bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-chloro-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)6-5(11)3-2-4(10)7(6)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJXCUMUFCZXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Methyl 2 Bromo 3 Chloro 6 Fluorobenzoate

Nucleophilic Substitution Reactions on the Aromatic Ring

The presence of multiple electron-withdrawing groups deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur.

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.com The nature of the leaving group has a smaller effect on the reaction rate compared to the electronic stabilization of the intermediate. stackexchange.com For Methyl 2-bromo-3-chloro-6-fluorobenzoate, both bromine and chlorine atoms are potential leaving groups.

The positions of the substituents are critical. The fluorine at C6 and the ester group at C1 strongly withdraw electron density, particularly stabilizing a negative charge at the C2 (ortho to F, meta to COOCH₃) and C3 (meta to F, ortho to COOCH₃) positions. A nucleophilic attack could potentially occur at either the bromine-bearing carbon (C2) or the chlorine-bearing carbon (C3). The relative reactivity is determined by the stability of the resulting Meisenheimer complex. Generally, halogens are effective leaving groups in the order I > Br > Cl > F for SNAr reactions when other factors are equal. However, the stabilization of the intermediate by the electron-withdrawing groups is the dominant factor.

| Feature | Attack at C2 (displacing Br) | Attack at C3 (displacing Cl) |

| Activating Groups | Strong activation from ortho-F and para-COOCH₃ (relative to the attack site) | Activation from ortho-COOCH₃ and meta-F |

| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |

| Expected Reactivity | Higher, due to stronger resonance stabilization of the intermediate by the ortho-fluorine. | Lower, as the fluorine provides less stabilization from the meta position. |

This is an interactive data table. You can sort and filter the data.

Based on the strong stabilizing effect of the ortho-fluorine substituent, nucleophilic substitution is more likely to occur at the C2 position, leading to the displacement of the bromine atom.

The fluorine atom at the C6 position plays a pivotal role in activating the ring for nucleophilic aromatic substitution. Despite being the most electronegative halogen, which makes fluoride (B91410) a poor leaving group in many contexts, its influence here is primarily electronic.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Core

The benzoate core of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). All substituents—bromo, chloro, fluoro, and methyl carboxylate—are electron-withdrawing, reducing the nucleophilicity of the benzene (B151609) ring. fiveable.me Consequently, forcing conditions, such as strong electrophiles and high temperatures, would be required for an EAS reaction to proceed. msu.edu

Predicting the site of electrophilic attack on this polysubstituted ring requires an analysis of the directing effects of each substituent. The available positions for substitution are C4 and C5.

Halogens (F, Cl, Br): These are deactivating but ortho-, para-directing groups. youtube.com

Methyl Ester (-COOCH₃): This is a deactivating and meta-directing group. youtube.com

The directing effects of the substituents on the available positions are summarized below:

| Substituent | Directing Effect | Preferred Position(s) | Influence on C4 | Influence on C5 |

| -COOCH₃ (C1) | meta-director | C3, C5 | - | Directing |

| -Br (C2) | ortho-, para-director | C4, C6 | Directing (para) | - |

| -Cl (C3) | ortho-, para-director | C2, C4, C5 | Directing (ortho/para) | Directing (ortho) |

| -F (C6) | ortho-, para-director | C2, C4 | Directing (para) | - |

This is an interactive data table. You can sort and filter the data.

Analysis of these directing effects indicates a complex scenario:

Position C4: Is favored by the para-directing bromine and fluorine atoms, and the ortho/para-directing chlorine atom.

Position C5: Is favored by the meta-directing ester group and the ortho-directing chlorine atom.

Introducing an additional fluorine atom onto the highly deactivated benzoate core would require a potent electrophilic fluorinating agent. Modern electrophilic fluorination is dominated by N-F reagents, which are safer and more selective than elemental fluorine. organicreactions.orgwikipedia.org

Commonly used N-F reagents include:

Selectfluor® (F-TEDA-BF₄): A highly reactive, cationic reagent.

N-Fluorobenzenesulfonimide (NFSI): A neutral but effective fluorinating agent. wikipedia.org

The reaction would likely proceed via the general mechanism for electrophilic aromatic substitution. masterorganicchemistry.com Due to the strong deactivation of the ring, a powerful reagent like Selectfluor® in conjunction with a strong acid catalyst would likely be necessary to achieve fluorination. Based on the regioselectivity analysis in the previous section, the incoming electrophilic fluorine would be directed primarily to the C4 position.

Transformations of the Ester Group

The methyl ester group of this compound can undergo typical ester transformations, such as hydrolysis and reduction.

Hydrolysis (Saponification): Treatment of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidic workup, will hydrolyze the ester to the corresponding carboxylic acid: 2-bromo-3-chloro-6-fluorobenzoic acid. This reaction is a standard procedure for converting esters to carboxylic acids.

Reduction: The ester can be reduced to a primary alcohol, (2-bromo-3-chloro-6-fluorophenyl)methanol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), as weaker reagents like sodium borohydride (B1222165) are generally not effective for reducing esters.

These transformations of the ester group provide pathways to synthesize other important derivatives from the parent compound.

Hydrolysis and Transesterification Reactions

The ester functionality in this compound is a key site for chemical transformations, particularly hydrolysis and transesterification. These reactions involve the nucleophilic attack at the electrophilic carbonyl carbon of the ester group.

Hydrolysis:

Hydrolysis of this compound to its corresponding carboxylic acid, 2-bromo-3-chloro-6-fluorobenzoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. The reaction is reversible and typically requires heating to proceed at a reasonable rate. quora.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. quora.comchegg.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. Studies on substituted methyl benzoates have shown that electron-withdrawing groups on the aromatic ring can facilitate this reaction by further polarizing the carbonyl group, thus making the carbonyl carbon more susceptible to nucleophilic attack. chegg.com The presence of three halogen substituents (bromo, chloro, and fluoro) on the benzene ring of the target molecule would be expected to enhance the rate of saponification compared to unsubstituted methyl benzoate. High-temperature water has also been shown to promote the hydrolysis of sterically hindered and electron-deficient methyl benzoates. rsc.orgpsu.edu

Transesterification:

Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of a catalyst. ucla.edu For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) to produce the corresponding ethyl ester and methanol.

This reaction can be catalyzed by either acids (like sulfuric acid) or bases (like sodium alkoxides). ucla.edu The acid-catalyzed mechanism is similar to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. The base-catalyzed process involves the attack of an alkoxide ion on the ester carbonyl. The reaction is typically an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction to completion. ucla.eduresearchgate.net

| Reaction | Reagents/Catalysts | Products | Key Features |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 2-bromo-3-chloro-6-fluorobenzoic acid, Methanol | Reversible reaction. |

| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH, KOH), H₂O; then H⁺ | 2-bromo-3-chloro-6-fluorobenzoate salt, Methanol | Irreversible reaction, forms a carboxylate salt. |

| Transesterification | R'OH, H⁺ or R'O⁻ | 2-bromo-3-chloro-6-fluoro-benzoate ester of R'OH, Methanol | Equilibrium reaction. |

Reduction of the Ester Moiety

The ester group of this compound can be reduced to a primary alcohol, (2-bromo-3-chloro-6-fluorophenyl)methanol. This transformation requires strong reducing agents due to the relatively low reactivity of esters compared to ketones or aldehydes.

A common and effective reagent for this purpose is lithium aluminum hydride (LAH, LiAlH₄). davuniversity.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LAH on the ester carbonyl carbon. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the resulting aldehyde intermediate to yield the primary alcohol upon acidic workup.

Given the presence of three halogen atoms on the aromatic ring, a potential side reaction during reduction with powerful hydride reagents could be the reduction of the aryl halides. However, the carbon-halogen bonds on an aromatic ring are generally more stable and less susceptible to nucleophilic attack by hydride ions under standard conditions for ester reduction. Therefore, selective reduction of the ester group is generally achievable.

| Reducing Agent | Typical Solvent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF, Et₂O) | (2-bromo-3-chloro-6-fluorophenyl)methanol | Powerful reducing agent; requires anhydrous conditions and careful handling. |

Oxidative Reactions

Oxidation of Aromatic Side Chains

This reaction is not applicable to this compound as the molecule does not possess an alkyl side chain on the aromatic ring. Oxidation of aromatic side chains typically involves the conversion of a benzylic carbon with at least one hydrogen atom into a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orglibretexts.orgleah4sci.com

Radical Reactions and Their Pathways

The carbon-halogen bonds in this compound, particularly the C-Br and C-Cl bonds, can undergo homolytic cleavage under certain conditions to form aryl radicals. This can be initiated by UV light, high temperatures, or radical initiators. The C-Br bond is weaker than the C-Cl bond, which in turn is weaker than the C-F bond, making the bromine atom the most likely to be abstracted in a radical reaction.

One potential radical reaction is dehalogenation. For instance, in the presence of a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride), a radical chain reaction can lead to the replacement of the bromine or chlorine atom with a hydrogen atom.

Another possibility is the involvement in radical coupling reactions. Aryl radicals generated from the compound could potentially react with other radical species or participate in addition reactions to unsaturated systems. The activation of aryl chlorides for radical coupling through π-coordination to a metal fragment has been reported, suggesting a potential pathway for reactivity, although this would require specific catalytic systems. oup.com

Mechanistic Elucidation of Key Transformations

Role of Catalysts and Reagents in Reaction Selectivity

The selectivity of reactions involving this compound is highly dependent on the choice of catalysts and reagents.

In Hydrolysis and Transesterification: The choice between an acid or base catalyst determines the reaction mechanism and whether the process is reversible (acid-catalyzed) or irreversible (base-catalyzed). The strength of the acid or base can also influence the reaction rate.

In Reduction Reactions: The choice of reducing agent is crucial for selectivity. While a strong reducing agent like LAH will reduce the ester to a primary alcohol, milder reagents might not react with the ester group. If other reducible functional groups were present in the molecule, a careful selection of the reducing agent would be necessary to achieve chemoselectivity. For instance, sodium borohydride is generally not strong enough to reduce esters but can reduce aldehydes and ketones, although this is not directly applicable to the parent compound, it highlights the principle of selective reduction. researchgate.net

In Potential Cross-Coupling Reactions: Although not explicitly covered in the reactivity sections above, the different halogens on the aromatic ring would play a critical role in the selectivity of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The reactivity of aryl halides in these reactions generally follows the order C-I > C-Br > C-Cl >> C-F. Therefore, by choosing an appropriate catalyst system (ligand and metal center) and reaction conditions, it would be possible to selectively activate the C-Br bond for coupling while leaving the C-Cl and C-F bonds intact. Subsequent modification of the reaction conditions or catalyst could then potentially activate the C-Cl bond.

The electronic environment of the aromatic ring, influenced by the three halogen substituents, also plays a significant role in directing the reactivity and selectivity of various transformations. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, although the latter is generally difficult for aryl halides without strong activating groups in the ortho or para positions. libretexts.org

Intermediates and Transition States in Complex Pathways

The chemical reactivity of this compound is characterized by the presence of multiple halogen substituents on the benzene ring, which significantly influences the stability of intermediates and the energy barriers of transition states in various reaction pathways. Due to the absence of direct experimental or computational studies on this specific molecule, the following discussion on intermediates and transition states is based on established mechanisms for structurally related polysubstituted aromatic compounds. The two primary reaction types where the nature of intermediates and transition states is crucial are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the substitution of one of the leaving groups (in this case, bromide, chloride, or fluoride). The reaction typically proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.orglibretexts.org

Intermediates: The Meisenheimer Complex

The attack of a nucleophile (e.g., an alkoxide, amine, or thiol) on the carbon atom bearing a halogen atom leads to the formation of a tetrahedral intermediate where the aromaticity of the ring is temporarily broken. libretexts.org For this compound, the presence of three electron-withdrawing groups (bromo, chloro, and fluoro) and the ester group (-COOCH₃) provides significant stabilization for the negative charge that develops in the ring. masterorganicchemistry.com

The stability of the Meisenheimer complex is a critical factor in determining the reaction rate. The negative charge is delocalized across the aromatic system and is particularly stabilized when located at the ortho and para positions relative to the electron-withdrawing substituents. youtube.com In the case of this compound, the fluorine atom at the C6 position and the chlorine atom at the C3 position can effectively stabilize the negative charge through their inductive effects.

The general structure of a Meisenheimer complex for this molecule can be depicted as follows:

Figure 1: General Structure of a Meisenheimer Complex for this compound

(A visual representation of the benzene ring with the substituents and the attacking nucleophile, showing the delocalized negative charge).

Transition States in SNAr Reactions

The SNAr reaction profile involves two transition states corresponding to the formation and breakdown of the Meisenheimer complex.

First Transition State (TS1): This is the transition state for the nucleophilic attack on the aromatic ring. The energy of this transition state is influenced by the nucleophilicity of the attacking species and the electrophilicity of the carbon atom being attacked. The high electron-withdrawing nature of the halogen substituents in this compound makes the ring carbons more electrophilic, thus lowering the activation energy for this step.

Second Transition State (TS2): This transition state corresponds to the departure of the leaving group to restore the aromaticity of the ring. The energy of this transition state is dependent on the nature of the leaving group. For halogens in SNAr reactions, the leaving group ability is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is typically the formation of the Meisenheimer complex (TS1), and the high electronegativity of fluorine strongly stabilizes the intermediate. wikipedia.org

Recent computational studies on similar systems have also suggested the possibility of a concerted mechanism where the Meisenheimer complex is not a stable intermediate but rather a transition state itself. bris.ac.uk In such a scenario, the reaction proceeds in a single step with a single energy barrier to overcome.

Below is a hypothetical energy profile for an SNAr reaction of this compound, illustrating the relative energies of the reactants, intermediates, and transition states.

Interactive Data Table: Hypothetical Energy Profile for an SNAr Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Nucleophile |

| TS1 | +15 to +25 | Transition state for the formation of the Meisenheimer complex |

| Meisenheimer Complex | +5 to +10 | Stabilized carbanionic intermediate |

| TS2 | +12 to +20 | Transition state for the departure of the leaving group |

| Products | -10 to -20 | Substituted product + Leaving group |

Note: These values are illustrative and would vary depending on the specific nucleophile, leaving group, and solvent conditions.

Palladium-Catalyzed Cross-Coupling Pathways (e.g., Suzuki-Miyaura Reaction)

This compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. The catalytic cycle for these reactions involves a series of well-defined intermediates and transition states. youtube.comlibretexts.org

Intermediates in the Catalytic Cycle

The key intermediates in a typical Suzuki-Miyaura coupling reaction are:

Oxidative Addition Complex: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide bond (C-Br or C-Cl) to form a Pd(II) intermediate. The relative reactivity of the halogens is typically I > Br > Cl, making the C-Br bond at the C2 position the more likely site of initial reaction. libretexts.org

Transmetalation Complex: The organoboron reagent (e.g., a boronic acid) undergoes transmetalation with the Pd(II) complex, where the organic group from the boron is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

Reductive Elimination Precursor: This is a diorganopalladium(II) complex that is poised to undergo reductive elimination.

Transition States in the Catalytic Cycle

Each step in the catalytic cycle proceeds through a specific transition state:

Transmetalation Transition State: The geometry and energy of this transition state are highly dependent on the nature of the base and the ligands on the palladium catalyst.

Reductive Elimination Transition State: This is the transition state for the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst. It involves the two organic groups on the palladium center coming together.

A summary of the key intermediates and transition states in a hypothetical Suzuki-Miyaura reaction of this compound is provided in the table below.

Interactive Data Table: Intermediates and Transition States in a Suzuki-Miyaura Coupling

| Step | Intermediate/Transition State | Key Features |

| Oxidative Addition | Intermediate: Aryl-Pd(II)-Halide ComplexTransition State: [Ar-X---Pd(0)]‡ | Formation of a Pd-C and Pd-X bond; often rate-determining. |

| Transmetalation | Intermediate: Aryl-Pd(II)-R ComplexTransition State: [Ar-Pd(II)-X---B(OR)2R']‡ | Transfer of the organic group from boron to palladium. |

| Reductive Elimination | Intermediate: Diaryl-Pd(II) ComplexTransition State: [Ar-R'---Pd(II)]‡ | Formation of the new C-C bond and regeneration of Pd(0). |

Note: Ar represents the 2-methoxycarbonyl-3-chloro-6-fluorophenyl group, X is Br or Cl, and R' is the organic group from the boronic acid.

Advanced Structural and Spectroscopic Characterization of Methyl 2 Bromo 3 Chloro 6 Fluorobenzoate

Elucidation of Molecular Conformation and Geometry

The spatial arrangement of atoms and the geometry of the aromatic ring in Methyl 2-bromo-3-chloro-6-fluorobenzoate are dictated by the interplay of electronic and steric effects of the bromo, chloro, and fluoro substituents, as well as the methyl ester group.

Rotational Isomers and Energy Barriers

The rotation around the single bond connecting the carbonyl group of the methyl ester to the aromatic ring is a key determinant of the molecule's conformation. For methyl benzoate (B1203000) itself, the barrier to this rotation is relatively low, but the introduction of ortho-substituents, such as the bromine and fluorine atoms in the target molecule, is expected to significantly influence this rotational barrier.

The presence of bulky ortho-substituents generally leads to a non-planar ground state conformation where the ester group is twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion. In the case of this compound, the fluorine at position 6 and the bromine at position 2 will sterically hinder the free rotation of the methyl ester group.

It is plausible that two primary rotational isomers (rotamers) would exist, corresponding to the different orientations of the methoxy (B1213986) group relative to the ortho-substituents. The energy barrier between these rotamers would be influenced by the size of the halogen atoms. Theoretical calculations on similar molecules, like methyl 2,5-dichlorobenzoate, have been used to determine such conformational preferences and energy barriers. nih.gov A similar computational approach would be necessary to precisely quantify the rotational energy landscape of this compound.

Influence of Halogen Substituents on Aromatic Ring Geometry

The substitution of hydrogen atoms with halogens invariably leads to distortions in the geometry of the benzene ring from a perfect hexagon. The carbon-carbon bond lengths and the internal bond angles of the ring will be altered due to the electronic (inductive and resonance) and steric effects of the bromine, chlorine, and fluorine atoms.

Bond Lengths: The C-C bonds adjacent to the halogen substituents are expected to be slightly elongated. The degree of this elongation will depend on the size and electronegativity of the specific halogen.

Bond Angles: The internal C-C-C bond angles at the points of substitution will deviate from the ideal 120°. The presence of the bulky bromine atom at C2 and the chlorine atom at C3 will likely cause a slight opening of the C1-C2-C3 and C2-C3-C4 angles to accommodate their size. Conversely, the highly electronegative fluorine atom at C6 might lead to a slight contraction of the C1-C6-C5 angle.

Vibrational Spectroscopy for Detailed Structural Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful tool for probing the structural characteristics of molecules by identifying their characteristic vibrational modes.

Advanced Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is expected to be complex, with numerous absorption bands corresponding to the various functional groups and the substituted aromatic ring. Key expected vibrational modes include:

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Notes |

| C=O Stretch (ester) | 1720-1740 | This is typically a strong, sharp absorption. Its exact position can be influenced by the electronic effects of the ring substituents. |

| C-O Stretch (ester) | 1250-1300 and 1000-1100 | Two distinct C-O stretching bands are characteristic of esters. |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands are expected in this region, characteristic of the benzene ring. |

| C-H Stretch (aromatic) | 3000-3100 | The presence of only two adjacent hydrogens on the ring will influence the pattern of these absorptions. |

| C-H Stretch (methyl) | 2850-2960 | Characteristic of the methyl group of the ester. |

| C-F Stretch | 1000-1400 | The C-F stretching vibration is typically a strong absorption. |

| C-Cl Stretch | 600-800 | The position is sensitive to the molecular environment. |

| C-Br Stretch | 500-600 | This vibration occurs at lower frequencies due to the higher mass of bromine. |

This table is a generalized prediction based on typical functional group absorption regions.

For a definitive assignment of the vibrational modes, a comparison with theoretically calculated spectra would be essential.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric vibrations of the aromatic ring: These often give rise to strong Raman signals.

Vibrations involving the C-Br and C-Cl bonds: These bonds are highly polarizable and are expected to be Raman active.

The C=O stretching vibration: This mode is typically both IR and Raman active.

The combination of FT-IR and Raman data would provide a more complete picture of the vibrational landscape of the molecule.

Correlation with Theoretical Vibrational Frequencies

To accurately assign the experimental FT-IR and Raman bands to specific molecular vibrations, theoretical calculations, typically using Density Functional Theory (DFT), are employed. mdpi.comspectroscopyonline.com By calculating the vibrational frequencies and their corresponding intensities for a computationally optimized molecular geometry, a theoretical spectrum can be generated.

This theoretical spectrum can then be compared with the experimental spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for the approximations inherent in the theoretical methods and to improve the agreement with experimental data. This correlation allows for a confident assignment of even complex vibrational spectra, providing detailed insights into the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Positional Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a polysubstituted aromatic compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, is essential for unambiguous characterization.

The chemical shifts in ¹H and ¹³C NMR spectra of substituted benzene derivatives are highly sensitive to the electronic effects (both inductive and resonance) of the substituents. In this compound, the benzene ring is decorated with three electron-withdrawing halogen atoms (Br, Cl, F) and an electron-withdrawing methyl ester group (-COOCH₃). These groups collectively decrease the electron density of the aromatic ring, leading to a general downfield shift (higher ppm values) for the remaining aromatic protons and carbons compared to unsubstituted benzene (δ ~7.3 ppm for ¹H, δ 128.5 ppm for ¹³C).

The ¹H NMR spectrum is expected to be relatively simple in terms of multiplicity, showing signals for the two remaining adjacent aromatic protons (H-4 and H-5) and the methyl ester protons. The aromatic protons will appear as doublets due to coupling to each other (ortho-coupling, typically with a coupling constant, J, of 7-10 Hz). The precise chemical shifts are dictated by the cumulative effect of the surrounding substituents. The fluorine at C-6 will exert a strong deshielding effect on the ortho proton H-5, while the chlorine at C-3 will deshield the ortho proton H-4.

The ¹³C NMR spectrum will show eight distinct signals: one for the methyl group, one for the carbonyl carbon, and six for the aromatic carbons. The carbons directly attached to the electronegative halogens (C-2, C-3, C-6) will exhibit significant downfield shifts. The carbon attached to fluorine (C-6) will also show a large one-bond coupling constant (¹JCF). The carbonyl carbon of the ester group is typically found in the 160-170 ppm region. researchgate.net

The table below provides predicted chemical shift ranges for this compound, based on established substituent effects in related benzene derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |

| H-4 | 7.4 - 7.6 | - | Deshielded by ortho-chloro and para-bromo substituents. |

| H-5 | 7.1 - 7.3 | - | Deshielded by ortho-fluoro substituent. |

| -OCH₃ | 3.9 - 4.1 | ~53 | Typical range for methyl ester protons. |

| C-1 | - | 130 - 135 | Quaternary carbon attached to the ester group, influenced by adjacent halogens. |

| C-2 | - | 118 - 123 | Quaternary carbon attached to bromine. |

| C-3 | - | 133 - 138 | Quaternary carbon attached to chlorine. |

| C-4 | - | 129 - 132 | Tertiary carbon influenced by adjacent chlorine and bromine. |

| C-5 | - | 125 - 128 | Tertiary carbon influenced by adjacent fluorine. |

| C-6 | - | 158 - 162 (d, ¹JCF ≈ 250 Hz) | Quaternary carbon directly bonded to highly electronegative fluorine. |

| C=O | - | 163 - 166 | Carbonyl carbon of the ester group. |

This interactive table presents predicted NMR data based on established principles.

¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorine-containing compounds. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it easy to detect. measurlabs.com A key feature of ¹⁹F NMR is its very wide range of chemical shifts, which are extremely sensitive to the local electronic environment. rsc.orgresearchgate.net

For this compound, the ¹⁹F NMR spectrum would display a single resonance for the fluorine atom at the C-6 position. The chemical shift of this fluorine is influenced by the other substituents on the aromatic ring. Generally, fluorine atoms on aromatic rings appear in a range of -60 to -172 ppm. rsc.org The presence of the ortho-bromo and meta-chloro substituents, along with the methyl ester group, will modulate the electron density at C-6 and thus influence the precise chemical shift. This measurement provides unambiguous confirmation of the presence and electronic environment of the fluorine atom within the molecule.

While 1D NMR spectra provide information on the chemical environments of individual nuclei, 2D NMR experiments are crucial for establishing the complete molecular structure by revealing through-bond and through-space correlations between nuclei. scribd.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their adjacent positions on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would show a cross-peak linking the H-4 signal to the C-4 signal and another linking the H-5 signal to the C-5 signal. It would also show a correlation for the methyl protons and the methyl carbon. This technique allows for the definitive assignment of protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation, as it reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). sdsu.edunih.gov For the target molecule, HMBC would be instrumental in confirming the substitution pattern by connecting the protonated parts of the molecule to the non-protonated (quaternary) carbons. Key expected correlations include:

H-4 correlating to C-2, C-3, C-5, and C-6.

H-5 correlating to C-1, C-3, and C-4.

The methyl protons (-OCH₃) correlating to the carbonyl carbon (C=O).

The methyl protons may also show a weak correlation to C-1.

These combined 2D NMR data allow for the complete and unambiguous assembly of the molecular skeleton, confirming the precise placement of all substituents.

Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million). measurlabs.comalgimed.com This precision allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental composition. fiveable.me For this compound, the molecular formula is C₈H₅BrClFO₂.

Using the exact masses of the most abundant isotopes (¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁶O = 15.99491 u, ¹⁹F = 18.99840 u, ³⁵Cl = 34.96885 u, ⁷⁹Br = 78.91833 u), the theoretical exact mass of the molecular ion [M]⁺• can be calculated. An experimental HRMS measurement matching this theoretical value provides strong evidence for the proposed molecular formula, distinguishing it from other formulas that might have the same nominal mass.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) that can then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.org

For this compound, the mass spectrum is expected to show several key features:

Isotopic Pattern: A highly characteristic feature will be the isotopic signature of the molecular ion due to the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This combination will result in a cluster of peaks for the molecular ion (and any fragment containing both halogens) at M, M+2, and M+4, with a distinctive intensity ratio.

Key Fragmentations: Aromatic esters typically undergo specific fragmentation pathways. youtube.comchemistrynotmystery.com The most common cleavages are adjacent to the carbonyl group.

Loss of the methoxy radical (•OCH₃): This alpha-cleavage results in a stable benzoyl cation fragment at m/z [M-31]⁺. This is often a very prominent peak.

Loss of the methyl ester group (•COOCH₃): Cleavage of the bond between the ring and the carbonyl group can lead to a fragment at m/z [M-59]⁺.

Decarbonylation: The benzoyl cation fragment ([M-31]⁺) can further lose a molecule of carbon monoxide (CO) to yield a halogenated phenyl cation at m/z [M-31-28]⁺.

Loss of halogens: Cleavage of the carbon-halogen bonds can lead to fragments corresponding to the loss of Br• or Cl• from the molecular ion or other fragments.

The table below summarizes the predicted major fragments for this compound.

| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

| 266 | [C₈H₅⁷⁹Br³⁵ClFO₂]⁺• | Molecular Ion (M⁺•) |

| 235 | [C₇H₅⁷⁹Br³⁵ClFO]⁺ | •OCH₃ |

| 207 | [C₆H₅⁷⁹Br³⁵ClF]⁺ | •OCH₃, CO |

| 187 | [C₈H₅³⁵ClFO₂]⁺• | •Br |

| 231 | [C₈H₅⁷⁹BrFO₂]⁺• | •Cl |

This interactive table displays predicted mass spectrometry fragments.

Analysis of these fragmentation pathways and the unique isotopic patterns provides powerful confirmatory evidence for the structure of this compound.

Computational and Theoretical Investigations of Methyl 2 Bromo 3 Chloro 6 Fluorobenzoate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are foundational to modern chemistry, providing a detailed description of electron distribution and molecular geometry. rsc.org Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation for a given molecule, yielding precise information about its energetic and electronic state. karazin.uaarxiv.org DFT methods are particularly noted for their balance of accuracy and computational efficiency, making them suitable for complex molecules like Methyl 2-bromo-3-chloro-6-fluorobenzoate. mdpi.comnih.govresearchgate.net

Geometry Optimization and Energetic Analysis of Isomers

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. mdpi.comchemrxiv.org For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the global energy minimum. This process is crucial as the molecular geometry dictates many of its physical and chemical properties. nih.gov

Theoretical calculations can also be used to perform an energetic analysis of different potential isomers or conformers. researchgate.netnih.gov By comparing the calculated total energies, the relative stability of each isomer can be determined, providing insight into which forms are most likely to exist.

Below is a representative table outlining the types of parameters determined through geometry optimization for this compound.

| Structural Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| C-Br Bond Length | The distance between the Carbon atom of the benzene (B151609) ring and the Bromine atom. | ~1.90 Å |

| C-Cl Bond Length | The distance between the Carbon atom of the benzene ring and the Chlorine atom. | ~1.74 Å |

| C-F Bond Length | The distance between the Carbon atom of the benzene ring and the Fluorine atom. | ~1.35 Å |

| C=O Bond Length | The distance between the Carbon and Oxygen atoms of the carbonyl group. | ~1.21 Å |

| C-C-C Bond Angle | The angle formed by three adjacent Carbon atoms within the benzene ring. | ~120° |

| O=C-O Dihedral Angle | The torsional angle defining the orientation of the ester group relative to the benzene ring. | Value dependent on steric hindrance |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. For this compound, FMO analysis can pinpoint the distribution of these orbitals, revealing which parts of the molecule are most likely to participate in electron donation and acceptance. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. Higher energy corresponds to a better electron donor. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. Lower energy corresponds to a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (e.g., bonds, lone pairs). wisc.eduuba.ar This method is particularly useful for analyzing intramolecular interactions and understanding electronic delocalization. rsc.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is calculated. dergipark.org.tr Larger E(2) values indicate stronger interactions. For an aromatic system like this compound, NBO analysis can quantify the resonance effects within the benzene ring and the electronic interactions between the ring and its substituents (Br, Cl, F, and COOCH₃). chemrxiv.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) | π(C=C) | Calculated Value | Resonance interaction from an oxygen lone pair into the aromatic ring. |

| π(C=C) | π(C=C) | Calculated Value | π-conjugation within the benzene ring. |

| LP(F) | σ(C-C) | Calculated Value | Hyperconjugative interaction from a fluorine lone pair. |

| LP(Cl) | σ(C-C) | Calculated Value | Hyperconjugative interaction from a chlorine lone pair. |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive behavior. nih.gov The MESP map is color-coded to indicate different potential regions: electron-rich areas with negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while electron-poor areas with positive potential (colored blue) are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. nih.gov

Prediction of Reactive Sites and Intermolecular Interactions

By analyzing the MESP map of this compound, one can predict its reactive sites and how it might interact with other molecules. researchgate.net

Negative Regions (Electrophilic Attack Sites): The most negative potential is expected to be located around the carbonyl oxygen atom of the ester group due to its high electronegativity and lone pairs of electrons. The halogen atoms (F, Cl, Br) would also exhibit regions of negative potential. These sites are attractive to electrophiles.

Positive Regions (Nucleophilic Attack Sites): Regions of positive potential are likely to be found around the hydrogen atoms of the methyl group and potentially the carbon atom of the carbonyl group. These electron-deficient sites are susceptible to attack by nucleophiles.

This analysis is critical for understanding reaction mechanisms and predicting the nature of intermolecular interactions, such as hydrogen bonding.

Thermodynamic Properties and Stability Predictions

Computational chemistry allows for the prediction of various thermodynamic properties of a molecule in the gas phase. researchgate.net Using statistical mechanics based on the results of frequency calculations, parameters such as entropy (S), heat capacity (Cv), enthalpy (H), and Gibbs free energy (G) can be determined. These properties are essential for predicting the stability of the molecule and the spontaneity of chemical reactions. For instance, the calculated standard enthalpy of formation (ΔfHθ) and Gibbs free energy of formation (ΔfGθ) provide a quantitative measure of the molecule's stability relative to its constituent elements. researchgate.net

| Thermodynamic Property | Symbol | Description |

|---|---|---|

| Standard Enthalpy of Formation | ΔfHθ | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Gibbs Free Energy of Formation | ΔfGθ | The change in Gibbs free energy for the formation of one mole of the compound from its elements. It indicates thermodynamic stability. |

| Entropy | S | A measure of the molecular disorder or randomness. |

| Heat Capacity | Cv | The amount of heat required to raise the temperature of the substance by one degree Celsius at a constant volume. |

Reaction Mechanism Simulations

The reactivity of this compound is largely dictated by the interplay of its substituent groups—bromo, chloro, fluoro, and a methyl ester—on the benzene ring. These substituents influence the electron density distribution around the ring, thereby affecting its susceptibility to various reactions, most notably nucleophilic aromatic substitution (SNAr). Computational simulations are invaluable tools for elucidating the intricate details of these reaction pathways.

Computational Pathways for Substitution and Transformation Reactions

In the absence of direct computational studies on this compound, we can infer potential reaction pathways based on theoretical principles and studies of analogous compounds. Nucleophilic aromatic substitution is a probable transformation for this molecule. The reaction would likely proceed via a Meisenheimer complex, a resonance-stabilized intermediate.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions. These calculations can help determine the most likely site of nucleophilic attack. The relative activating and deactivating effects of the halogens and the methyl ester group, along with their positions on the ring, would create a regioselective preference. Generally, halogens are deactivating yet ortho-, para-directing for electrophilic substitution, but for nucleophilic substitution, their electron-withdrawing nature facilitates the reaction. The fluorine atom, being the most electronegative, would strongly activate the positions ortho and para to it for nucleophilic attack.

A hypothetical computational study would involve modeling the interaction of this compound with a nucleophile (e.g., methoxide, ammonia). The calculations would explore the energetics of the nucleophile attacking each of the carbon atoms bearing a halogen. The stability of the resulting Meisenheimer complexes would be compared to identify the most favorable pathway.

Table 1: Hypothetical Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Position of Attack | Leaving Group | Activating/Deactivating Influence of Other Substituents | Predicted Relative Rate |

| C2 | Bromo | Strong activation from ortho-fluoro and para-ester | Potentially Favorable |

| C3 | Chloro | Meta to fluoro and ester | Less Favorable |

| C6 | Fluoro | Strong activation from ortho-bromo and para-chloro | Potentially Favorable |

This table is illustrative and based on general principles of SNAr reactions. Actual outcomes would require specific computational modeling.

Transition State Localization and Reaction Rate Prediction

A crucial aspect of reaction mechanism simulation is the identification and characterization of transition states. These are high-energy structures that connect reactants to intermediates and products. Computational methods can precisely locate these transition states on the potential energy surface.

Once the transition state is localized, its energy can be used to calculate the activation energy of the reaction. This, in turn, allows for the prediction of reaction rates using principles from Transition State Theory (TST). Automated algorithms are now available that can systematically search for transition state geometries, making these calculations more accessible.

For this compound, locating the transition states for the formation and decomposition of the Meisenheimer complex in a nucleophilic substitution reaction would be a primary goal. The calculated activation energies would provide quantitative predictions of how quickly the substitution would occur at different positions and with different nucleophiles.

Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Benzoates

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. For halogenated benzoates, QSPR models can predict properties such as boiling point, solubility, and toxicity based on calculated molecular descriptors.

While no specific QSPR models for this compound were found in the literature, the methodology for developing such a model is well-established. A typical workflow would involve:

Data Collection: Gathering experimental data for a series of halogenated benzoates.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical relationship between the descriptors and the property of interest.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Table 2: Examples of Molecular Descriptors Used in QSPR Modeling of Halogenated Aromatic Compounds

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic structure and reactivity |

The development of a robust QSPR model that includes this compound would enable the prediction of its properties without the need for expensive and time-consuming experimental measurements. Such models are particularly valuable in environmental science and toxicology for assessing the potential impact of chemicals.

Utility As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Highly Functionalized Aromatic Systems

The arrangement of three different halogen substituents on the benzene (B151609) ring, combined with the methyl ester, makes Methyl 2-bromo-3-chloro-6-fluorobenzoate a valuable starting material for creating highly substituted aromatic compounds. The differential reactivity of the halogens (Bromo > Chloro > Fluoro) in various coupling reactions allows for selective and sequential modifications of the aromatic core.

The distinct electronic and steric environment of each halogen on the benzene ring of this compound allows for its use in constructing more intricate polyhalogenated systems. The bromine atom, being the most reactive of the halogens present, can be selectively targeted in cross-coupling reactions such as Suzuki, Stille, or Heck reactions. This enables the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position, while leaving the chloro and fluoro substituents intact for subsequent transformations. This stepwise functionalization is a key strategy in the synthesis of complex molecules where precise control over substituent placement is critical.

The methyl ester group of this compound is amenable to standard transformations. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-bromo-3-chloro-6-fluorobenzoic acid. This carboxylic acid derivative provides a handle for further reactions, such as amide bond formation or conversion to other esters through Fischer esterification or reaction with alkyl halides after conversion to the carboxylate salt. Transesterification reactions can also be employed to replace the methyl group with other alkyl or aryl groups, thereby modifying the properties of the resulting benzoate (B1203000) ester.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Transesterification | R-OH, acid/base catalyst | Benzoate Ester |

Applications in Specialty Chemical Production

While specific examples in large-scale specialty chemical production are not widely documented, the structural motifs present in this compound are found in various high-value chemical sectors. Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other performance chemicals. The unique substitution pattern of this compound could be leveraged to create novel active ingredients or key intermediates where the specific arrangement of halogens imparts desired biological activity or material properties.

Role in the Development of Novel Materials

The incorporation of multiple halogen atoms, particularly fluorine, into organic molecules can significantly influence their physical and electronic properties. This makes compounds like this compound interesting candidates as building blocks for new materials.

The aromatic core of this compound can be functionalized to act as a monomer for polymerization reactions. For instance, conversion of the ester to a carboxylic acid and subsequent transformation into an acid chloride could allow for its use in the synthesis of polyesters or polyamides. The presence of halogens on the polymer backbone can enhance properties such as thermal stability, flame retardancy, and chemical resistance.

The rigid, substituted benzene ring is a common structural element in liquid crystals. The specific halogenation pattern of this compound can influence intermolecular interactions and molecular packing, which are critical for the formation of liquid crystalline phases. By undergoing further synthetic modifications, this compound could be converted into more complex molecules designed to exhibit specific liquid crystalline behaviors or other functional properties, such as those desired in organic electronics or nonlinear optical materials.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Challenges for Methyl 2 Bromo 3 Chloro 6 Fluorobenzoate

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount challenge in modern organic synthesis. chemistryjournals.net Future research on methyl 2-bromo-3-chloro-6-fluorobenzoate will likely focus on developing synthetic pathways that align with these principles. Traditional multi-step syntheses of polysubstituted aromatics often involve hazardous reagents, significant waste generation, and high energy consumption. chemistryjournals.netresearchgate.net

Key research objectives in this area include:

Waste Reduction and Atom Economy : Designing routes that maximize the incorporation of atoms from starting materials into the final product. This involves moving away from classical methods that use stoichiometric reagents towards more catalytic approaches. chemistryjournals.net

Use of Renewable Resources : Exploring the use of bio-based feedstocks as starting points for the synthesis, which is a significant challenge for complex halogenated aromatics. researchgate.netgithubusercontent.com

Biocatalysis : Investigating enzymatic or microbial transformations to introduce or modify functional groups with high selectivity under mild conditions. researchgate.net While challenging for highly halogenated, non-natural substrates, success in this area could offer a significantly more sustainable production method. arizona.eduresearchgate.net

Alternative Solvents : Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids to reduce environmental impact. chemistryjournals.net

The primary challenge lies in developing methods that are not only environmentally benign but also economically viable and scalable. researchgate.net

Table 1: Comparison of Synthetic Route Strategies

| Strategy | Traditional Approach | Sustainable Future Goal | Key Challenges |

| Reagents | Stoichiometric, often hazardous | Catalytic, benign | Catalyst discovery and stability |

| Solvents | Volatile Organic Compounds (VOCs) | Water, ionic liquids, solvent-free | Substrate solubility and reactivity |

| Waste | High E-factor (waste/product ratio) | Low E-factor, waste prevention | Process optimization and recycling |

| Feedstocks | Petrochemical-based | Renewable, bio-based | Complexity of conversion pathways |

| Energy | High temperature and pressure | Ambient conditions, alternative energy | Reaction activation and kinetics |

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique electronic and steric properties imparted by the bromo, chloro, and fluoro substituents make this compound a prime candidate for exploring novel reactivity. The different C-halogen bonds (C-Br, C-Cl, C-F) have distinct reactivities, allowing for potential site-selective functionalization.

Future research will likely target:

Selective C-H Functionalization : Developing catalytic systems, potentially using transition metals like rhodium or ruthenium, to directly functionalize the sole remaining C-H bond on the aromatic ring. beilstein-journals.orgnih.gov This avoids the need for pre-functionalized starting materials, improving atom economy. nih.gov

Orthogonal Cross-Coupling Reactions : Designing catalytic systems that can selectively activate one C-halogen bond while leaving the others intact. For example, a catalyst could facilitate a Suzuki coupling at the C-Br position without affecting the C-Cl or C-F bonds.

Photoredox Catalysis : Utilizing visible light to promote radical-based transformations under mild conditions. beilstein-journals.org This could enable novel functionalizations that are difficult to achieve through traditional thermal methods.

Dual Catalytic Systems : Combining two different catalytic cycles, such as transition-metal catalysis and photoredox catalysis, to enable new types of bond formations in a synergistic fashion. beilstein-journals.org

The main challenge is achieving high selectivity. Differentiating between the C-Br and C-Cl bonds, which have closer reactivity profiles than C-F, requires exquisitely designed catalysts and reaction conditions.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new ones. oaepublish.com The application of advanced, real-time characterization techniques can provide invaluable insights into the transient intermediates and complex kinetics involved in the synthesis and functionalization of this compound.

Promising areas for investigation include:

In Situ Spectroscopy : Employing techniques like Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. hzdr.deacs.orgmt.comacs.org This is particularly valuable for understanding and controlling highly exothermic or sensitive processes like Grignard reactions. hzdr.demt.com

Operando Spectroscopy : Combining spectroscopic techniques with a functioning catalytic reactor to study the catalyst's structure and the reacting species under actual process conditions. abo.fi

Advanced NMR Techniques : Using techniques like Diffusion-Ordered Spectroscopy (DOSY) to study reaction mixtures and intermolecular interactions. uni-regensburg.de

Challenges in this area involve developing robust probes and cells that can withstand harsh reaction conditions (e.g., high temperatures, corrosive reagents) and creating sophisticated data analysis models to interpret the complex spectral data generated. acs.orgmdpi.com

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and explaining chemical reactivity. researchgate.net Applying these methods to this compound can guide experimental work and accelerate discovery.

Future computational studies could focus on:

Reaction Pathway Modeling : Calculating the energy profiles of potential reaction pathways to predict the most likely products and identify rate-limiting steps.

Catalyst Design : Simulating the interaction of the substrate with different catalyst designs to predict which will offer the highest activity and selectivity for a desired transformation. nih.gov

Understanding Substituent Effects : Quantifying how the interplay between the bromo, chloro, fluoro, and methyl ester groups influences the electron distribution and reactivity of the aromatic ring. mdpi.comchemrxiv.org

Predicting Spectroscopic Signatures : Calculating theoretical spectroscopic data (e.g., NMR, IR spectra) for proposed intermediates to help confirm their existence in experimental in situ studies.

The primary challenges are the computational cost associated with accurately modeling complex systems involving heavy atoms and solvents, and the need to benchmark theoretical results against experimental data to ensure the models are predictive. nih.gov

Table 2: Computational Approaches for Reactivity Analysis

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Reaction mechanism, electronic structure | Transition state energies, charge distribution, orbital analysis nih.govmdpi.comresearchgate.net |

| Symmetry-Adapted Perturbation Theory (SAPT) | Intermolecular interactions | Nature of noncovalent forces (e.g., halogen bonding) researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity prediction | Identification of sites for electrophilic/nucleophilic attack mdpi.com |

| Molecular Dynamics (MD) Simulations | Solvation effects, conformational analysis | Dynamic behavior, interaction with solvent molecules mdpi.comchemrxiv.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly in the pharmaceutical and fine chemical industries. acs.orgamt.ukchemicalindustryjournal.co.uk this compound, as a potential intermediate for active pharmaceutical ingredients (APIs), is an ideal candidate for synthesis using these modern platforms. acs.orgchemicalindustryjournal.co.uk

Future research directions include:

Developing Continuous Flow Syntheses : Converting existing multi-step batch syntheses into fully continuous processes. bohrium.com Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can improve yields and selectivity. amt.ukgordon.edu

Handling Hazardous Intermediates : Using flow reactors to generate and consume hazardous or unstable intermediates in situ, avoiding their isolation and accumulation, thereby significantly improving process safety. nih.gov

Automated Synthesis Libraries : Employing automated synthesis platforms to rapidly generate a library of derivatives from the parent compound. sigmaaldrich.commetoree.comwikipedia.org These platforms can perform multiple reactions in parallel, accelerating the discovery of molecules with desired properties. chemspeed.comxtalpi.com

Process Analytical Technology (PAT) : Integrating in-line analytical tools (as described in 7.3) with flow reactors to enable real-time monitoring and automated process control, ensuring consistent product quality. acs.org

The main challenge is the engineering required to translate complex organic reactions from a round-bottom flask to a continuous flow reactor, especially for reactions involving solids or multiple phases. chemicalindustryjournal.co.uk

Design of Analogues with Tunable Reactivity for Specific Synthetic Applications

This compound can serve as a scaffold for the design of new building blocks with tailored properties. By systematically modifying the substituents, it is possible to create a library of analogues with finely tuned reactivity for specific applications.

Areas for future exploration are:

Structure-Activity Relationship (SAR) Studies : Synthesizing a range of analogues where one halogen is replaced by another (e.g., iodine) or by other functional groups. Studying the reactivity of these analogues in various cross-coupling or functionalization reactions would establish clear SARs. nih.gov

Tuning Electronic Properties : Investigating how replacing the electron-withdrawing halogens with electron-donating groups, or vice versa, at specific positions alters the molecule's reactivity in, for example, electrophilic aromatic substitution.

Developing Novel Reagents : Using the insights from SAR studies to design and synthesize novel, highly specialized building blocks for use in medicinal chemistry, agrochemistry, or materials science. dss.go.th The toxicity and biological activity of halogenated benzoates can be directly related to their chemical structure and hydrophobicity. nih.gov

The challenge in this area is the synthetic effort required to produce a diverse library of analogues and the need for high-throughput screening methods to efficiently evaluate their reactivity and properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-bromo-3-chloro-6-fluorobenzoate in academic settings?

- Methodological Answer : The synthesis typically involves esterification of the corresponding carboxylic acid (2-bromo-3-chloro-6-fluorobenzoic acid) with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution using methyl halides and silver salts (e.g., Ag₂O) may be employed. Purity of intermediates is critical; high-performance liquid chromatography (HPLC) or column chromatography is recommended for isolation. Similar protocols are used for structurally related halogenated benzoates, as noted in synthetic workflows for 4-bromo-2-chloro-6-fluorobenzoic acid derivatives .

Q. How can the purity and identity of this compound be verified?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm substituent positions and esterification. For example, the methoxy group (OCH₃) should appear as a singlet near δ 3.8–4.0 ppm.

- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine/chlorine.

- Chromatography : Compare retention times in HPLC or GC with authentic standards. Purity thresholds (>95% by HPLC) align with protocols for halogenated benzoic acid derivatives .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert atmosphere (argon/nitrogen). Halogenated aromatic esters are prone to hydrolysis and photodegradation; stability studies for analogous compounds (e.g., 2-bromo-6-fluorobenzonitrile) recommend periodic purity checks via HPLC .

Advanced Research Questions

Q. How does steric and electronic modulation influence regioselectivity in substitution reactions of this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing ester group meta-directs electrophiles to the 4-position (para to fluorine). Fluorine’s ortho/para-directing nature competes, requiring computational modeling (e.g., DFT) to predict reactivity.

- Steric Effects : Bulkier substituents (e.g., chlorine at C3) hinder access to adjacent positions. Competitive experiments with model substrates (e.g., 4-bromo-5-fluoro-2-methylbenzaldehyde) can validate theoretical predictions .

Q. What challenges arise in crystallographic refinement of this compound using SHELX software?

- Methodological Answer : Heavy atoms (Br, Cl) cause significant X-ray absorption, requiring high-resolution data (>1.0 Å) and careful scaling. SHELXL’s TWIN command may be necessary for handling twinned crystals. Anisotropic displacement parameters for halogens must be refined to avoid overfitting. Comparative studies with SHELX-refined halogenated aromatics (e.g., 4-bromo-2-fluorobenzyl bromide) highlight these limitations .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodological Answer :